REACTION_CXSMILES
|
C([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])C.[CH2:10](O)[CH3:11].[C:13](=O)([O-])[O-].[Na+].[Na+].[CH2:19](I)[CH3:20]>O>[CH2:19]([N:6]([CH2:10][CH3:11])[C:5]1[CH:4]=[CH:3][CH:9]=[CH:8][C:7]=1[CH3:13])[CH3:20] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
17.38 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into diethyl ether (3×50 cm3) the extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=C(C=CC=C1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.03 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |